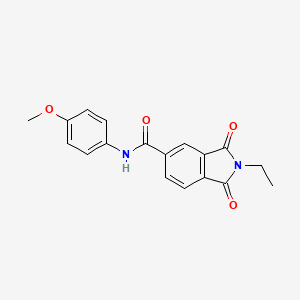![molecular formula C16H11ClN2O3 B4406303 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4406303.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate
Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate, also known as CP-31398, is a small molecule that has gained attention in the field of cancer research due to its potential as a therapeutic agent. CP-31398 has been shown to possess anti-cancer properties and has been studied extensively in vitro and in vivo.
Mechanism of Action
The exact mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is not fully understood. However, it has been suggested that this compound may inhibit the p53-MDM2 interaction, which leads to the stabilization and activation of p53. p53 is a tumor suppressor protein that plays a crucial role in the regulation of cell cycle, DNA repair, and apoptosis. The activation of p53 by this compound may lead to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy. In addition, this compound has been shown to inhibit tumor growth in vivo. However, the exact biochemical and physiological effects of this compound are not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in lab experiments is its ability to induce cell cycle arrest and apoptosis in cancer cells. This makes it a useful tool for studying the molecular mechanisms underlying these processes. This compound has also been shown to sensitize cancer cells to chemotherapy, which makes it a potential adjuvant therapy for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability.
Future Directions
For the study of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate include further investigation of its mechanism of action, its efficacy in vivo, and its potential as a therapeutic agent for other diseases.
Scientific Research Applications
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. It has been shown to possess anti-cancer properties in various cancer cell lines, including breast, colon, and lung cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to sensitize cancer cells to chemotherapy.
properties
IUPAC Name |
[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-10(20)21-14-4-2-3-12(9-14)16-18-15(19-22-16)11-5-7-13(17)8-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSZFLNYGOCARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406220.png)
![1-[4-(2-allyl-4,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4406222.png)
![2-[(4-fluorophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4406234.png)
![4-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4406240.png)

![1-({[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4406271.png)
![N-benzyl-N-[(4-ethoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4406279.png)
![1-cyclohexyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4406284.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4406290.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4406295.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4406305.png)
![1-(4-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-propanone](/img/structure/B4406307.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406313.png)
